molecular formula C16H32O5S B156790 2-sulfopalmitic acid CAS No. 1782-10-1

2-sulfopalmitic acid

Cat. No.: B156790
CAS No.: 1782-10-1
M. Wt: 336.5 g/mol
InChI Key: CJAJEZSCULAKCB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-sulfopalmitic acid can be synthesized through the sulfonation of palmitic acid. The process typically involves the reaction of palmitic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods: On an industrial scale, 2-sulphopalmitic acid can be produced using continuous flow reactors to ensure consistent quality and yield. The sulfonation process is optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-sulfopalmitic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonates and sulfoxides.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-sulfopalmitic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its potential role in cell membrane stabilization and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is utilized in the production of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-sulphopalmitic acid involves its interaction with cell membranes and proteins. The sulfonic acid group enhances the compound’s solubility in water, allowing it to interact with hydrophilic and hydrophobic regions of biological molecules. This interaction can modulate membrane fluidity and protein function, leading to various biological effects. The compound’s ability to form micelles and vesicles also plays a role in its mechanism of action.

Comparison with Similar Compounds

    Palmitic Acid: A saturated fatty acid with a similar carbon chain length but lacking the sulfonic acid group.

    Stearic Acid: Another saturated fatty acid with a longer carbon chain.

    Lauric Acid: A shorter-chain fatty acid with different chemical properties.

Uniqueness: 2-sulfopalmitic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in water and its ability to interact with biological molecules, making it valuable for various applications that other similar fatty acids cannot fulfill.

Properties

CAS No.

1782-10-1

Molecular Formula

C16H32O5S

Molecular Weight

336.5 g/mol

IUPAC Name

2-sulfohexadecanoic acid

InChI

InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21)

InChI Key

CJAJEZSCULAKCB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O

1782-10-1

Origin of Product

United States

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